![molecular formula C23H26N2O4 B4104911 methyl N-(4-butoxybenzoyl)tryptophanate](/img/structure/B4104911.png)
methyl N-(4-butoxybenzoyl)tryptophanate
Overview
Description
Methyl N-(4-butoxybenzoyl)tryptophanate, also known as MBBT, is a synthetic compound that belongs to the class of tryptophan derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl N-(4-butoxybenzoyl)tryptophanate involves the inhibition of the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting SERT, methyl N-(4-butoxybenzoyl)tryptophanate increases the extracellular levels of serotonin, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects:
methyl N-(4-butoxybenzoyl)tryptophanate has been shown to have various biochemical and physiological effects. It increases the extracellular levels of serotonin, leading to an increase in serotonin signaling. This property makes methyl N-(4-butoxybenzoyl)tryptophanate a potential therapeutic agent for the treatment of various psychiatric disorders. methyl N-(4-butoxybenzoyl)tryptophanate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and differentiation.
Advantages and Limitations for Lab Experiments
Methyl N-(4-butoxybenzoyl)tryptophanate has several advantages for lab experiments. It is a selective inhibitor of SERT, making it a valuable tool to study the serotonin system. methyl N-(4-butoxybenzoyl)tryptophanate is also stable and can be easily synthesized in large quantities. However, methyl N-(4-butoxybenzoyl)tryptophanate has some limitations. It is not a specific inhibitor of SERT and can also inhibit other transporters such as norepinephrine and dopamine transporters. This property can lead to off-target effects and limit its use in certain experiments.
Future Directions
Methyl N-(4-butoxybenzoyl)tryptophanate has several potential future directions. It can be used as a therapeutic agent for the treatment of various psychiatric disorders. methyl N-(4-butoxybenzoyl)tryptophanate can also be used as a tool to study the serotonin system and its role in various physiological processes. Future research can focus on developing more specific inhibitors of SERT and other transporters to minimize off-target effects. Additionally, the development of new synthesis methods for methyl N-(4-butoxybenzoyl)tryptophanate can lead to the discovery of new compounds with similar properties.
Conclusion:
In conclusion, methyl N-(4-butoxybenzoyl)tryptophanate is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications in various fields. It selectively inhibits the reuptake of serotonin, leading to an increase in extracellular levels of serotonin. methyl N-(4-butoxybenzoyl)tryptophanate has several advantages for lab experiments, but also has some limitations. Future research can focus on developing more specific inhibitors of SERT and other transporters to minimize off-target effects and discovering new compounds with similar properties.
Scientific Research Applications
Methyl N-(4-butoxybenzoyl)tryptophanate has been widely used in scientific research as a tool to study the serotonin system. It has been shown to selectively inhibit the reuptake of serotonin, leading to an increase in the extracellular levels of serotonin. This property makes methyl N-(4-butoxybenzoyl)tryptophanate a potential therapeutic agent for the treatment of various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder.
properties
IUPAC Name |
methyl 2-[(4-butoxybenzoyl)amino]-3-(1H-indol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-4-13-29-18-11-9-16(10-12-18)22(26)25-21(23(27)28-2)14-17-15-24-20-8-6-5-7-19(17)20/h5-12,15,21,24H,3-4,13-14H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQUCEIARJTQMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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